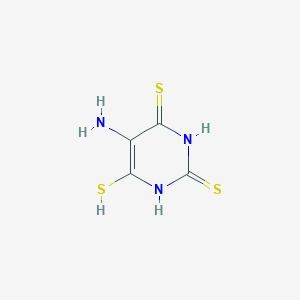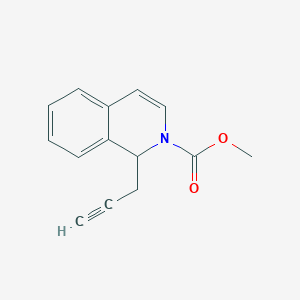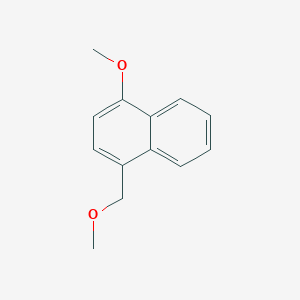
1-Methoxy-4-(methoxymethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(methoxymethyl)naphthalene is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features methoxy and methoxymethyl substituents on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(methoxymethyl)naphthalene can be synthesized through several methods. One common approach involves the methylation of 1-methoxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4-(methoxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-(methoxymethyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-methoxy-4-(methoxymethyl)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, influencing their activity. The methoxy and methoxymethyl groups can enhance its binding affinity and selectivity towards these targets, thereby modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Methoxynaphthalene: Lacks the methoxymethyl group, resulting in different chemical properties.
4-Methoxynaphthalene: Similar structure but with a different substitution pattern.
1-Methoxy-4-nitronaphthalene: Contains a nitro group instead of a methoxymethyl group.
Uniqueness: 1-Methoxy-4-(methoxymethyl)naphthalene is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This dual substitution pattern can lead to unique applications and functionalities in various fields.
Propriétés
Numéro CAS |
112929-92-7 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-methoxy-4-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C13H14O2/c1-14-9-10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3 |
Clé InChI |
XQYDBEBIQTYOCC-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C2=CC=CC=C12)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
![4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14304709.png)

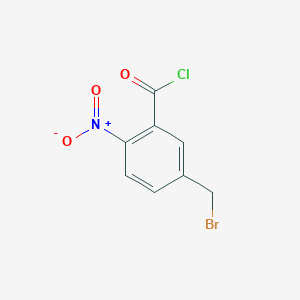

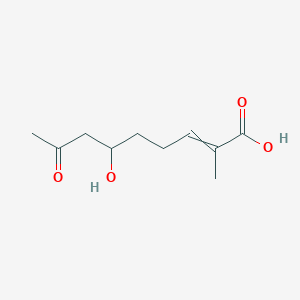
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)


